Substance K

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

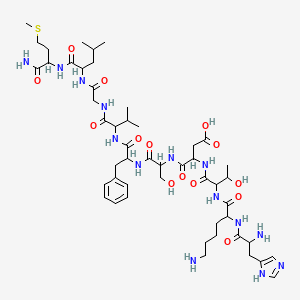

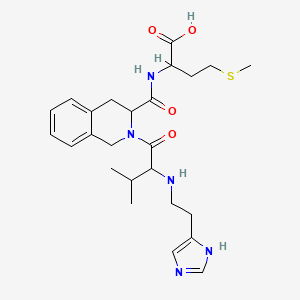

Substance K, also known as Neurokinin A, is a member of the tachykinin family of neuropeptide neurotransmitters. Tachykinins are known for their role in nociceptive processing, satiety, and smooth muscle contraction. Neurokinin A is produced from the same preprotachykinin A gene as the neuropeptide substance P. Both substance P and Neurokinin A are encoded by the same mRNA, which when alternatively spliced can be translated into either compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neurokinin A is synthesized through the translation of the preprotachykinin A gene. The gene undergoes alternative splicing to produce either substance P or Neurokinin A. This process involves the transcription of the gene into mRNA, followed by the translation of the mRNA into the peptide sequence of Neurokinin A .

Industrial Production Methods: Industrial production of Neurokinin A involves recombinant DNA technology. The gene encoding Neurokinin A is inserted into a suitable expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under optimal conditions to express and produce Neurokinin A, which is then purified through various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Neurokinin A undergoes various biochemical reactions, including:

Oxidation: Neurokinin A can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.

Reduction: Reduction reactions can occur in the presence of reducing agents, leading to the formation of reduced peptides.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, superoxide radicals.

Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

Enzymes: Proteases, peptidases.

Major Products Formed:

Oxidized Neurokinin A: Formed through oxidation reactions.

Reduced Neurokinin A: Formed through reduction reactions.

Modified Neurokinin A: Formed through substitution reactions.

Applications De Recherche Scientifique

Neurokinin A has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.

Biology: Studied for its role in nociceptive processing, satiety, and smooth muscle contraction.

Medicine: Investigated for its potential therapeutic applications in pain management, inflammatory diseases, and gastrointestinal disorders.

Industry: Used in the development of peptide-based drugs and as a standard in peptide analysis.

Mécanisme D'action

Neurokinin A exerts its effects by binding to the Neurokinin A receptor (also known as the Substance K receptor). This receptor is associated with G proteins that activate a phosphatidylinositol-calcium second messenger system. The binding of Neurokinin A to its receptor leads to the activation of intracellular signaling pathways, resulting in various physiological responses such as smooth muscle contraction, pain perception, and inflammatory responses .

Comparaison Avec Des Composés Similaires

Substance P: Another member of the tachykinin family, produced from the same preprotachykinin A gene.

Neurokinin B: A related tachykinin peptide with similar functions.

Comparison:

Substance P: Both Neurokinin A and Substance P are produced from the same gene but differ in their peptide sequences and receptor affinities. Neurokinin A has a higher affinity for the Neurokinin A receptor, while Substance P has a higher affinity for the Neurokinin 1 receptor.

Propriétés

IUPAC Name |

3-[[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUFJZALFKPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80N14O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1133.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propyl}-hexahydro-pyrrolo[1,2-c]imidazole](/img/structure/B10781043.png)

![[4-Methyl-3-oxo-7-(4-phenyl-piperazine-1-carbonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl]-acetic acid](/img/structure/B10781051.png)

![Methyl 17-ethyl-13-[12-ethyl-10-[(ethylideneamino)carbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10781053.png)

![[3-Oxo-3-(3,7,11-trimethyldodeca-2,6,10-trienylamino)propyl]phosphonic acid](/img/structure/B10781067.png)

![2-[[1-[[1-Anilino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-4-(4-propylphenyl)butan-2-yl]amino]propanoic acid](/img/structure/B10781083.png)

![2-{3-[4-(5-Chloro-2-methoxy-phenyl)-piperazin-1-yl]-propylamino}-pyrimidine-4-carboxylic acid amide](/img/structure/B10781112.png)

![5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B10781114.png)

![4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B10781120.png)